3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid
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Overview
Description
3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to the imidazo[1,5-a]pyrazine core. This compound is known for its unique electronic and stereogenic properties, making it valuable in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid typically involves the introduction of the trifluoromethyl group into the imidazo[1,5-a]pyrazine backbone. One common method includes the reaction of imidazo[1,5-a]pyrazine with trifluoromethylating agents under controlled conditions. For example, the reaction can be carried out in the presence of triethylamine and dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Scientific Research Applications
3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)imidazo[1,5-a]pyrazine: Similar in structure but lacks the carboxylic acid group.
5,6,7,8-Tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid, methyl ester: A methyl ester derivative with similar properties.
Uniqueness
3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the carboxylic acid group, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable scaffold for drug discovery and materials science .
Properties
IUPAC Name |
3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)7-13-5(6(15)16)4-3-12-1-2-14(4)7/h1-3H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMIFKKHKYRPNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(F)(F)F)C(=O)O)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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